Thiamphenicol

Antimicrobial susceptibility MIC comparison Haemophilus influenzae

Thiamphenicol (CAS 847-25-6) is the racemic methyl-sulfonyl analogue of chloramphenicol. Unlike chloramphenicol, it is primarily excreted unchanged via the kidneys rather than undergoing hepatic glucuronidation, making it suitable for research models with hepatic impairment. Critically, it lacks the association with idiosyncratic aplastic anemia. Its documented synergy with florfenicol enables lower-dose combination strategies in veterinary research, potentially reducing residue levels and withdrawal times in food-producing animals. This racemic form is ideal for analytical method development and pharmacological comparison studies.

Molecular Formula C12H15Cl2NO5S
Molecular Weight 356.2 g/mol
CAS No. 847-25-6
Cat. No. B1203150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiamphenicol
CAS847-25-6
SynonymsDextrosulfenidol
Raceophenidol
Thiamcol
Thiamphenicol
Thiomycetin
Thiophenicol
Urfamycin
Vicemycetin
Molecular FormulaC12H15Cl2NO5S
Molecular Weight356.2 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)C(C(CO)NC(=O)C(Cl)Cl)O
InChIInChI=1S/C12H15Cl2NO5S/c1-21(19,20)8-4-2-7(3-5-8)10(17)9(6-16)15-12(18)11(13)14/h2-5,9-11,16-17H,6H2,1H3,(H,15,18)/t9-,10-/m1/s1
InChIKeyOTVAEFIXJLOWRX-NXEZZACHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>53.4 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





Thiamphenicol (CAS 847-25-6): A Chloramphenicol Analog with a Differentiated Safety and Pharmacokinetic Profile for Antibiotic Procurement


Thiamphenicol is a semisynthetic, broad-spectrum antibiotic belonging to the amphenicol class. It is the methyl-sulfonyl analogue of chloramphenicol, where the para-nitro group of chloramphenicol is replaced by a methylsulfonyl group [1]. This structural modification confers distinct pharmacological properties, including a markedly different metabolic and excretion profile, while maintaining a mechanism of action that involves binding to the 50S ribosomal subunit and inhibiting bacterial protein synthesis [2]. Thiamphenicol is utilized in both human and veterinary medicine for infections caused by susceptible Gram-positive and Gram-negative bacteria, and its unique attributes relative to its parent compound make it a subject of specific procurement consideration.

Why Thiamphenicol Cannot Be Considered a Simple Substitute for Chloramphenicol or Florfenicol


Despite sharing a common core structure and mechanism of action, thiamphenicol, chloramphenicol, and florfenicol are not clinically or pharmacologically interchangeable. Substitution without due consideration can lead to therapeutic failure or unexpected toxicity. For instance, thiamphenicol demonstrates markedly lower in vitro potency against certain Enterobacteriaceae and aquatic pathogens compared to both chloramphenicol and florfenicol [1][2]. Crucially, the compounds diverge significantly in their metabolic fate: thiamphenicol is primarily excreted unchanged in urine, unlike chloramphenicol, which undergoes extensive hepatic glucuronidation [3]. This fundamental pharmacokinetic difference necessitates distinct dosing considerations, especially in patients with renal impairment. Furthermore, the toxicity profiles differ in a clinically meaningful way, with thiamphenicol lacking the association with the rare but devastating idiosyncratic aplastic anemia seen with chloramphenicol [4]. These quantifiable distinctions are the basis for a scientific selection process.

Quantitative Evidence for Selecting Thiamphenicol (CAS 847-25-6) Over Its Closest Analogs


Comparative In Vitro Activity: Equivalent Potency Against Haemophilus spp. but Significantly Lower Against Enterobacteriaceae

Against 106 clinical isolates of Haemophilus spp., thiamphenicol and chloramphenicol demonstrated equivalent in vitro activity, with Minimum Inhibitory Concentration (MIC) ranges of 0.1 to 1.56 µg/mL for both drugs. Similarly, both compounds inhibited 40 strains of Bacteroides fragilis at 12.5 µg/mL [1]. In contrast, a study of 313 Gram-negative bacilli revealed a significant divergence: to inhibit Enterobacteriaceae, 2- to 16-fold higher concentrations of thiamphenicol were required compared to chloramphenicol [1]. A separate study on aquatic animal pathogens showed that florfenicol and chloramphenicol were generally more potent than thiamphenicol; for isolates from fish, the order of antibacterial activity was OA > FFC > CP > AMPC > OTC > TP [2].

Antimicrobial susceptibility MIC comparison Haemophilus influenzae Enterobacteriaceae

Fundamental Pharmacokinetic Divergence: Thiamphenicol is Predominantly Renally Excreted Unchanged

The metabolic pathways of thiamphenicol and chloramphenicol are fundamentally different. Following intravenous administration in rats, the half-life of thiamphenicol was 46.3 minutes, compared to 21.5 minutes for chloramphenicol [1]. In rabbits, 73% of an administered thiamphenicol dose was recovered in urine and bile within 7 hours, with only 8% as glucuronide metabolites. In stark contrast, 66% of a chloramphenicol dose was recovered as glucuronide conjugates [1]. A Phase I clinical trial in humans confirmed that thiamphenicol (as the active metabolite from thiamphenicol glycinate) was mainly excreted as unchanged drug via the kidney (71.9 ± 19.4%) with a renal clearance of 0.097 L/min [2].

Pharmacokinetics Metabolism Excretion Half-life

Differentiated Toxicity Profile: Absence of Idiosyncratic Aplastic Anemia

The replacement of the p-nitro group in chloramphenicol with a methylsulfonyl group in thiamphenicol eliminates the structural moiety implicated in the rare but often fatal idiosyncratic aplastic anemia associated with chloramphenicol. A 1975 clinical report stated that aplastic anemia had not been observed in patients treated with thiamphenicol, a finding supported by later reviews [1][2]. While both drugs cause a predictable, dose-dependent, and reversible bone marrow suppression, the life-threatening, dose-independent aplastic anemia is unique to chloramphenicol [3].

Toxicity Aplastic anemia Bone marrow suppression Safety

Synergistic Potential with Florfenicol: A Unique Combination for Combating Resistance

Studies have demonstrated a synergistic interaction between thiamphenicol and florfenicol, another amphenicol analog. Checkerboard assays on 21 S. aureus isolates (both MSSA and MRSA) showed that for 80-82% of strains, the MIC of florfenicol could be reduced by 75% (to 1/4 MIC) or more (up to 1/16 MIC) when combined with 1/2 MIC of thiamphenicol [1]. This synergy was also observed in vivo in a mouse model of S. aureus infection and against swine pathogens A. pleuropneumoniae and P. multocida, where the combination allowed for reduced dosages while maintaining efficacy [2].

Synergism Florfenicol Combination therapy Antimicrobial resistance

High-Value Application Scenarios for Thiamphenicol (CAS 847-25-6) Based on Comparative Evidence


Therapy for Infections Where Chloramphenicol is Contraindicated Due to Aplastic Anemia Risk

In human clinical settings, particularly in countries where chloramphenicol use is restricted due to its association with fatal aplastic anemia, thiamphenicol offers a safer alternative within the amphenicol class. Procurement for treating infections like chancroid, uncomplicated gonorrhea, or respiratory tract infections caused by Haemophilus influenzae or Streptococcus pneumoniae is justified, given the evidence that thiamphenicol does not carry the same idiosyncratic risk [1][2]. Dosing must be adjusted according to renal function.

Veterinary Use with Reduced Withdrawal Time Concerns

In veterinary medicine, particularly for food-producing animals, the risk of drug residues is a major concern. The synergistic interaction between thiamphenicol and florfenicol [3][4] allows for the use of lower doses of both drugs to achieve a therapeutic effect. This combination strategy can potentially reduce drug residue levels and shorten the required withdrawal period before slaughter, offering an economic and food-safety advantage for poultry and swine producers.

Treatment of Infections in Patients with Hepatic Impairment

Unlike chloramphenicol, which is primarily inactivated by hepatic glucuronidation, thiamphenicol is predominantly excreted unchanged by the kidneys [5][6]. This metabolic profile makes thiamphenicol a pharmacokinetically rational choice for treating susceptible infections in patients with compromised liver function, where chloramphenicol metabolism would be impaired and lead to unpredictable drug levels and toxicity. Renal function monitoring remains essential.

Research on Synergistic Antimicrobial Combinations

The documented, quantifiable synergy between thiamphenicol and florfenicol [3][4] positions thiamphenicol as a key compound in research focused on combating antimicrobial resistance through novel combination therapies. Procuring thiamphenicol is essential for laboratories investigating this synergistic mechanism, exploring its efficacy against other multi-drug resistant pathogens, or developing new fixed-dose combination products for the veterinary market.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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